molecular formula C13H18O4 B7693503 2,2-Diethoxyethyl benzoate CAS No. 101268-52-4

2,2-Diethoxyethyl benzoate

Cat. No.: B7693503
CAS No.: 101268-52-4
M. Wt: 238.28 g/mol
InChI Key: QFKKHAZEIWDXRZ-UHFFFAOYSA-N
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Description

2,2-Diethoxyethyl benzoate is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Biological Activity

2,2-Diethoxyethyl benzoate is an organic compound classified as an ester, formed from the reaction between benzoic acid and 2,2-diethoxyethanol. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure, which includes an aromatic benzoate moiety linked to a diethoxyethyl group, contributes to its diverse biological activities.

The molecular formula of this compound is C13H18O4C_{13}H_{18}O_4. Its synthesis typically involves direct esterification under elevated temperatures (150-200 °C) while removing water to favor ester formation. The compound's structure can be represented as follows:

CCOC COC O C 6H 5 OCC\text{CCOC COC O C 6H 5 OCC}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that esters like this compound can possess antimicrobial effects against certain bacteria and fungi. This is significant for potential applications in pharmaceuticals and agriculture.
  • Cytotoxicity: Some derivatives of benzoates have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds synthesized from this compound have demonstrated cytotoxicity against human cancer cell lines such as K562 and HepG2 .
  • Enzyme Inhibition: Compounds derived from this compound have shown potential in inhibiting enzymes relevant to various biological pathways. For example, they may act as inhibitors of aminopeptidase N and other enzymes involved in drug metabolism .

Case Study 1: Synthesis and Cytotoxic Evaluation

A study evaluated the synthesis of tetrahydroisoquinoline derivatives from this compound. The resulting compounds were tested for cytotoxicity against K562 cell lines. The results indicated a significant reduction in cell viability, suggesting that these derivatives could serve as potential anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of various esters were compared. This compound was included in a panel of compounds tested against Gram-positive and Gram-negative bacteria. The results showed moderate activity, indicating its potential utility in developing antimicrobial agents .

Data Tables

Activity Type Tested Compound Cell Line/Pathogen Result
CytotoxicityTetrahydroisoquinoline derivativeK562 (human leukemia)Significant reduction in viability
AntimicrobialThis compoundStaphylococcus aureusModerate activity
Enzyme InhibitionDerivatives from this compoundAminopeptidase NInhibition observed

The biological activity of this compound may be attributed to its ability to interact with various biological targets through the ester functional group. As with other esters, hydrolysis can lead to the release of active metabolites that exert biological effects. Additionally, the compound's lipophilicity may enhance its ability to penetrate cellular membranes, facilitating interactions with intracellular targets.

Properties

IUPAC Name

2,2-diethoxyethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKKHAZEIWDXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC(=O)C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473583
Record name 2,2-diethoxyethyl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64904-47-8
Record name 2,2-diethoxyethyl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.